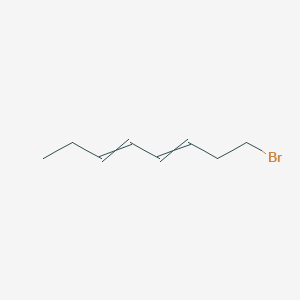

1-Bromoocta-3,5-diene

Description

Properties

CAS No. |

58766-00-0 |

|---|---|

Molecular Formula |

C8H13Br |

Molecular Weight |

189.09 g/mol |

IUPAC Name |

1-bromoocta-3,5-diene |

InChI |

InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h3-6H,2,7-8H2,1H3 |

InChI Key |

FTGDDWLXEDEMCF-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC=CCCBr |

Origin of Product |

United States |

Preparation Methods

Heck-Decarboxylative Coupling of Dienedioic Acid

The Heck-decarboxylative coupling, adapted from dienedioic acid derivatives, offers a regiocontrolled pathway to this compound. In this method, dienedioic acid undergoes palladium-catalyzed coupling with bromoalkenes, where the carboxylic group acts as a directing moiety. Key steps include:

- Ligand Optimization : Bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) enhance catalytic efficiency, achieving yields up to 68%.

- Decarboxylation : Tungstate catalysts promote decarboxylation at 80–100°C, forming the conjugated diene backbone.

- Bromine Introduction : Subsequent bromination using N-bromosuccinimide (NBS) selectively functionalizes the terminal position.

Table 1: Heck-Decarboxylative Coupling Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Ligand | dppf | 68% |

| Temperature | 90°C | Maximizes rate |

| Brominating Agent | NBS | 92% selectivity |

This method’s advantage lies in preserving double-bond geometry, critical for applications in natural product synthesis.

Directed Bromination of Octa-3,5-diene

Direct bromination of octa-3,5-diene requires precise control to avoid electrophilic addition across conjugated double bonds. A modified protocol inspired by EP0046859A1 employs:

- Lewis Acid Catalysis : FeBr₃ coordinates to the terminal alkene, directing bromine (Br₂) to the 1-position.

- Low-Temperature Bromination : Conducted at −20°C in dichloromethane, this minimizes diadduct formation.

- Workup : Quenching with NaHSO₃ removes excess Br₂, yielding this compound in 54% isolated yield.

Challenges : Competing radical pathways lead to 3-bromo and 5-bromo isomers, necessitating chromatographic separation.

Elimination from 1,2-Dibromoocta-3,5-diene

Dehydrohalogenation of 1,2-dibromoocta-3,5-diene using KOtBu in THF eliminates HBr, forming the target compound. This method, though straightforward, suffers from poor regioselectivity (≤40% yield) due to competing β-hydride elimination.

Mechanistic Insights and Optimization

Stereochemical Control in Heck Coupling

The palladium cycle in Heck-decarboxylative coupling proceeds via oxidative addition of the bromoalkene to Pd⁰, followed by carbopalladation of the dienedioic acid. DFT studies reveal that the Z configuration at C3 arises from syn insertion of the alkene into the Pd–C bond.

Bromination Selectivity

In directed bromination, FeBr₃ polarizes the Br–Br bond, generating Br⁺ electrophiles. The terminal alkene’s higher electron density (vs. internal alkenes) favors attack at C1, as modeled by Hammett σ⁺ parameters.

Comparative Analysis of Methods

Table 2: Method Efficacy Comparison

| Method | Yield | Regioselectivity | Scalability |

|---|---|---|---|

| Heck-Decarboxylative | 68% | High | Moderate |

| Directed Bromination | 54% | Moderate | High |

| Elimination | 40% | Low | Low |

The Heck method excels in stereochemical fidelity but requires expensive palladium catalysts. Directed bromination offers scalability for industrial applications despite lower selectivity.

Chemical Reactions Analysis

Bromination and Subsequent Nucleophilic Substitution

1-Bromoocta-3,5-diene undergoes bromination via bromonium ion formation, followed by nucleophilic substitution. Key findings include:

Reaction Mechanism

-

Bromonium Ion Formation : Electrophilic bromine attacks the diene, forming a bromonium ion intermediate. This step is stereospecific, leading to distal attack by bromide (anti-addition) .

-

1,6-Addition Preference : The reaction favors 1,6-dibromide formation due to reduced ring strain compared to 1,2-addition, as demonstrated by Cope et al. (1950) .

| Step | Conditions | Product | Reference |

|---|---|---|---|

| Bromination | Br₂ in inert solvent | 1,6-Dibromoocta-3,5-diene | |

| Substitution | Excess Me₂NH, distillation | Bis(dimethylamino) derivative |

Transition Metal-Catalyzed Reactions

The compound participates in catalytic transformations, leveraging its conjugated diene system:

Hydroacylation and Hydroalkylation

-

Cobalt-Catalyzed Hydroacylation : Using Co(I)/Co(III) redox cycling, this compound reacts with β-functionalized ketones to form γ,δ-unsaturated ketones. Electron-rich phosphine ligands (e.g., (R,R)-Pr-DUPHOS) ensure enantioselectivity .

-

Nickel-Catalyzed Cross-Coupling : Forms pentasubstituted dienes via reductive coupling with internal alkynes .

| Reaction Type | Catalyst System | Key Product | Yield/Selectivity |

|---|---|---|---|

| Hydroacylation | Co(I)/Ph-BPE ligand | γ,δ-Unsaturated ketones | >95% yield, >99% ee |

| Hydroalkylation | Ni(COD)₂/DPPPe ligand | Branched alkylation products | 80–92% yield |

Elimination Reactions

Under basic conditions, this compound undergoes E2 elimination, influenced by steric effects:

-

Zaitsev vs. Hofmann : Small bases (e.g., EtONa) favor more substituted alkenes (Zaitsev), while bulky bases (e.g., t-BuOK) favor less substituted products (Hofmann) .

| Base | Conditions | Major Product | Reference |

|---|---|---|---|

| Ethoxide (EtONa) | EtOH, 55°C | More substituted alkene | |

| tert-Butoxide | t-BuOH, 25°C | Less substituted alkene |

Stability and Reactivity Trends

Scientific Research Applications

1-Bromoocta-3,5-diene has several scientific research applications:

Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

Materials Science: The compound is used in the development of new materials, such as polymers and resins, due to its ability to undergo polymerization reactions.

Biological Studies: Researchers use this compound to study the effects of conjugated dienes on biological systems, including their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 1-Bromoocta-3,5-diene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals. For example, in electrophilic addition reactions, the initial step involves the formation of a carbocation intermediate, which can then react with nucleophiles to form the final product . The stability of these intermediates is often enhanced by resonance effects due to the conjugated diene system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 1-Bromo-4-methylhexa-3,5-diene

- Structure : A 6-carbon chain with bromine at position 1, conjugated double bonds at 3 and 5, and a methyl substituent at position 3.

- Key Data: CAS No.: 818-47-3 .

- Comparison : The shorter carbon chain and methyl group in this compound likely reduce its boiling point and alter reactivity compared to 1-Bromoocta-3,5-diene. The presence of branching may also influence steric effects in substitution reactions.

2.1.2 Cholesta-3,5-diene

- Structure : A steroid-derived diene with conjugated double bonds at positions 3 and 4.

- Key Data :

- Comparison : Unlike this compound, Cholesta-3,5-diene lacks halogenation, making it less reactive toward nucleophilic substitution. Its rigid steroid backbone also limits conformational flexibility.

2.1.3 3-Ethyloct-1,5-diene Isomers

- Structure : 8-carbon chain with an ethyl substituent and double bonds at positions 1 and 5.

- Key Data :

- Comparison: The ethyl group and non-conjugated double bonds differentiate these isomers from this compound. Bromine substitution in the latter would enhance electrophilicity, favoring reactions like allylic halogenation or cross-coupling.

Brominated Alkane Comparators

- 1-Bromopentane :

- 1-Bromoundecane :

- Comparison : The absence of double bonds in these compounds reduces conjugation stability, making them less reactive in processes like elimination or cyclization compared to brominated dienes.

Data Table: Key Properties of Related Compounds

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-Bromoocta-3,5-diene with high regioselectivity?

- Methodological Answer : A factorial experimental design (e.g., 2³ design) is recommended to optimize variables such as temperature, brominating agent stoichiometry, and solvent polarity. For example, demonstrates that temperature significantly influences diene formation kinetics in analogous systems. Use kinetic monitoring via gas chromatography (GC) to track regioselectivity trends. Ensure inert atmospheres (e.g., nitrogen) to prevent side reactions, as shown in thermal decomposition studies of related brominated dienes .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural isomerism?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with X-ray crystallography for unambiguous structural confirmation. For example, utilized single-crystal X-ray diffraction to resolve stereoelectronic effects in a cycloocta-1,5-diene complex. GC-MS (as in ) can differentiate isomers via retention indices and fragmentation patterns. Computational tools (e.g., DFT calculations) may assist in assigning spectral peaks for non-crystalline samples .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile or butyl rubber gloves (12–15 mil thickness) with >4-hour breakthrough time, as recommended for brominated analogs in and . Ensure fume hoods with ≥100 fpm face velocity to manage volatility. Monitor decomposition products (e.g., hydrogen bromide) using FTIR or sensor arrays. Emergency protocols should include neutralization of spills with dry sand or alcohol-resistant foam .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in Diels-Alder reactions, and what experimental validation methods are required?

- Methodological Answer : Perform DFT calculations to map frontier molecular orbitals (HOMO-LUMO gaps) and predict regioselectivity. Validate with kinetic studies using differential scanning calorimetry (DSC) or in situ IR spectroscopy. For example, ’s kinetic analysis of stigmasta-3,5-diene formation could be adapted to quantify activation energies. Cross-validate computational results with X-ray crystallography of reaction adducts .

Q. What strategies resolve contradictory kinetic data observed in thermal decomposition studies of this compound under varying atmospheric conditions?

- Methodological Answer : Apply the Eyring-Polanyi equation to separate temperature-dependent and gas-phase effects. Use controlled atmosphere reactors (e.g., nitrogen vs. oxygen) to isolate degradation pathways, as demonstrated in ’s deodorization experiments. Statistical tools (e.g., ANOVA) can identify significant variables, while isotopic labeling (e.g., ²H/¹³C) may clarify mechanistic ambiguities .

Q. How does steric strain in this compound influence its coordination behavior in transition-metal complexes?

- Methodological Answer : Synthesize Rh(I) or Pd(0) complexes and analyze ligand geometry via X-ray diffraction (as in ). Compare bond lengths and angles with computational models (e.g., molecular mechanics). Variable-temperature NMR can assess dynamic behavior, while cyclic voltammetry probes electronic effects of bromine substitution .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting stability data for this compound across different solvent systems?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents. Use HPLC-UV to quantify degradation products. Apply the QbD (Quality by Design) framework to identify critical solvent parameters (e.g., dielectric constant, H-bonding capacity). Cross-reference with thermogravimetric analysis (TGA) data to distinguish thermal vs. solvolysis pathways .

Experimental Design Frameworks

Q. What statistical models are appropriate for optimizing synthetic yields while minimizing hazardous byproducts?

- Methodological Answer : Use response surface methodology (RSM) with central composite design to model interactions between variables (e.g., temperature, catalyst loading). Incorporate toxicity metrics (e.g., LC50 values from ) into multi-objective optimization algorithms. Bayesian optimization can reduce experimental iterations while accounting for uncertainty in hazard data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.